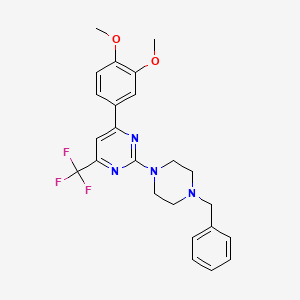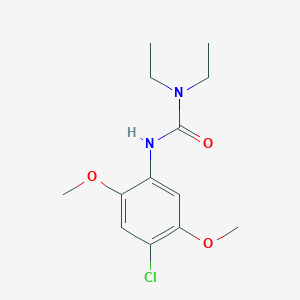![molecular formula C22H26N2O5S B4398364 ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)
ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate, also known as E-64, is a chemical compound that has been widely studied for its potential applications in scientific research. E-64 is a protease inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate works by inhibiting the activity of cysteine proteases, a class of enzymes that play a critical role in protein degradation and turnover. By inhibiting cysteine proteases, this compound can alter the activity of a range of cellular pathways and processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein degradation pathways, the induction of autophagy, and the alteration of lysosomal function. This compound has also been shown to have anti-tumor effects and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate has several advantages as a tool for scientific research, including its specificity for cysteine proteases, its ability to alter a range of cellular pathways, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many possible future directions for research on ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate, including further studies of its mechanisms of action, its potential therapeutic applications, and its interactions with other cellular pathways and processes. Researchers may also investigate the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, there may be opportunities to develop new and improved protease inhibitors based on the structure and activity of this compound.
Applications De Recherche Scientifique
Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate has been used in a wide range of scientific research applications, including studies of protein degradation pathways, autophagy, and lysosomal function. This compound has also been used to study the role of proteases in cancer progression and to investigate the potential therapeutic applications of protease inhibitors.
Propriétés
IUPAC Name |
ethyl 4-[3-[(4-methylphenyl)sulfonylmethyl]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-3-29-22(26)24-13-11-23(12-14-24)21(25)19-6-4-5-18(15-19)16-30(27,28)20-9-7-17(2)8-10-20/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGXVRGHHWILNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4398301.png)
![N-[4-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B4398309.png)
![4-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4398313.png)
![3-(3-ethoxy-4-methoxyphenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B4398321.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4398323.png)
![N-(3,5-difluorophenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B4398334.png)
![N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4398341.png)
![1-benzyl-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4398349.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![benzyl [1-(cyclohexylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4398371.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398388.png)